molecular formula C5H12O3S B109944 Butyl methanesulfonate CAS No. 1912-32-9

Butyl methanesulfonate

Cat. No.: B109944
CAS No.: 1912-32-9
M. Wt: 152.21 g/mol
InChI Key: LFLBHTZRLVHUQC-UHFFFAOYSA-N
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Description

Butyl methanesulfonate is an organic compound characterized by the presence of butyl and methanesulfonate functional groups. It is a colorless liquid with the molecular formula C5H12O3S and a molecular weight of 152.21 g/mol .

Biochemical Analysis

Biochemical Properties

. It is known that Butyl methanesulfonate can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific context and conditions .

Cellular Effects

This compound has been shown to have toxic and mutagenic effects on human lymphoblast lines . These effects were observed after a 24-hour exposure to this compound .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. A study on zebrafish showed short-term effects on young adults, but not on aging fish .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl methanesulfonate can be synthesized through the reaction of butanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct .

Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The process involves the careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Butyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl methanesulfonate
  • Ethyl methanesulfonate
  • Propyl methanesulfonate

Comparison: Butyl methanesulfonate is unique due to its longer butyl chain compared to methyl and ethyl methanesulfonates. This longer chain can influence its reactivity and solubility properties. For instance, this compound may exhibit different solubility in organic solvents and may react differently with nucleophiles due to steric effects . Additionally, the longer chain can impact its biological activity, making it more or less effective in certain applications compared to its shorter-chain counterparts .

Properties

IUPAC Name

butyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLBHTZRLVHUQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073281
Record name Methanesulfonic acid, butyl ester
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Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1912-32-9, 63732-28-5
Record name Butyl methanesulfonate
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Record name Butyl methanesulfonate
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Record name Butane, methylsulfonyloxy-
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Record name Butyl methanesulfonate
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Record name Methanesulfonic acid, butyl ester
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Record name Butyl methanesulphonate
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Record name BUTYL METHANESULFONATE
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Synthesis routes and methods I

Procedure details

3-(2-hydroxyethoxy)-4-(triphenylmethoxy)-1-butanol (14.0 g, 35.7 mmol) was dissolved in 140 mL of CH2Cl2, was cooled to 0° C. under N2, and triethylamine (10.8 g, 14.9 mL, 0.107 mol. 3.0 eq.) was added. Methanesulfonyl chloride (11.0 g, 7.46 mL, 96.4 mmol, 2.7 eq.) was then added dropwise at <5° C. The resultant reaction mixture was diluted with additional CH2Cl2 (300 mL) and was washed with 200 mL of water and 200 mL of an aqueous saturated solution of ammonium chloride. The aqueous layers were back-extracted with 50 mL of CH2Cl2 and the combined organic layer was washed with 100 mL of brine and was dried (MgSO4) and evaporated in vacuo to give 18.4 g (94%) of 3-(2-[(methylsulfonyl)oxy]ethoxy]-4-triphenylmethoxy)-1-butanol methane sulfonate as a white solid.
Name
3-(2-hydroxyethoxy)-4-(triphenylmethoxy)-1-butanol
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Quantity
7.46 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methanesulfonyl chloride (15.45 g, 0.13 mol) was added to a mixture of n-butanol (10 g, 0.13 mol), triethylamine (26.3 g, 0.26 mol) and dichloromethane (150 g) at 10° C. After being stirred at room temperature overnight, water (100 g) was added to the reaction mixture and the layers were separated. The organic layer was concentrated in vacuo at room temperature. This gave 18 g (90%) of the title mesylate as an oil. 1H NMR analysis supports the stated structure. *Previously described in J. Am. Chem. Soc. 1933, 55, 345-349.
Quantity
15.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1.00 g (2.18 mmol) of 5-(4′-hydroxyphenyl)-7-(dimethylamino)tetrahydrobenzo-thiepine-1,1-dioxide (obtained from Example 1402, Step 10), 2.68 g (10.88 mmol) of busulfan, and 1.50 g (10.88 mmol) of potassium carbonate in 20 mL of acetone was stirred at reflux overnight. The mixture was concentrated in vacuo and the crude was dissolved in 30 mL of ethyl acetate. The insoluble solid was filtered off and the filtrate was concentrated in vacuo. The resulting white foam was chromatographed through silica gel column, and eluted with 30% ethyl acetate/hexane to give 1.02 g (77%) of butyl mesylate intermediate as a white solid: 1H NMR (CDCl3) δ0.90 (m, 6H), 1.20-1.67 (m, 12H), 1.98 (m, 4H), 2.22 (m, 1H), 2.83 (s, 6H), 3.04 (s, 3H), 3.08 (ABq, 2H), 4.05 (t, J=5.55 Hz, 2H), 4.11 (d, J=6.90 Hz, 1H), 4.35 (t, J=6.0 Hz, 2H), 5.49 (s, 1H), 6.00 (d, J=2.4 Hz, 1H), 6.52 (dd, J=9.0 Hz, 2.7 Hz, 1H), 6.93 (d, J=9.0 Hz, 2H), 7.42 (d, J=8.4 Hz, 2H), 7.90 (d, J=9.0 Hz, 1H)
Name
5-(4′-hydroxyphenyl)-7-(dimethylamino)tetrahydrobenzo-thiepine-1,1-dioxide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
77%

Synthesis routes and methods IV

Procedure details

To a 500 cm3 round-bottomed flask, equipped with a magnetic stirrer and pressure equalising dropping funnel, was added butanol (55,6 g, 0.75 mol), triethylamine (55.7 g, 0.55 mol) and dichloromethane (300 cm3). Methanesulfonyl chloride (57.3 g, 0.05 mol) was then added dropwise over a two-hour period from the dropping funnel, with cooling from an ice bath. The mixture was stirred for a further 24 hours at room temperature. The reaction mixture was filtered, concentrated on a rotary evaporator, and distilled (bp −80−90° C. at 5 mm Hg). This gave 68.1 g (98%) of a colourless oil.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
57.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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